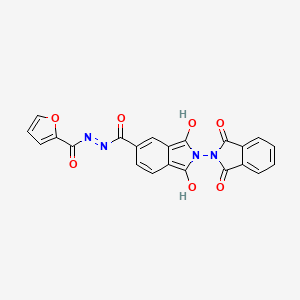![molecular formula C21H28N4O B5133546 N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as EPPU, is a potent antagonist of the sigma-1 receptor, which has been implicated in a range of physiological and pathological processes. In
Mecanismo De Acción
The mechanism of action of N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea involves its binding to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. By binding to this receptor, N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea can modulate a range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. This modulation can lead to a range of biochemical and physiological effects, which we will explore in the next section.
Biochemical and Physiological Effects:
N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been shown to have a range of biochemical and physiological effects, many of which are related to its interaction with the sigma-1 receptor. For example, N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been shown to modulate calcium signaling in neurons, which can affect neuronal excitability and synaptic plasticity. N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has also been shown to have neuroprotective effects, which may be related to its ability to modulate protein folding and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea for lab experiments is its potency and selectivity as a sigma-1 receptor antagonist. This makes it a valuable tool for studying the role of this receptor in physiological and pathological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are many potential future directions for research on N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea and its applications in scientific research. One area of interest is the development of more selective and potent sigma-1 receptor antagonists, which could be used to further explore the role of this receptor in a range of physiological and pathological processes. Another area of interest is the development of new methods for administering N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea, which could improve its safety and efficacy for use in lab experiments. Additionally, there is a need for more research on the potential applications of N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea in clinical settings, particularly in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea can be synthesized using a variety of methods. One common approach involves the reaction of 1-(2-ethylphenyl)piperazine with phenyl isocyanate, followed by the addition of ethyl chloroformate to form the final product. Other methods involve the use of different starting materials or reagents, but all involve the formation of the N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea structure.
Aplicaciones Científicas De Investigación
N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves the sigma-1 receptor, which is believed to play a role in a range of physiological and pathological processes, including neuroprotection, pain modulation, and drug addiction. N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been shown to be a potent antagonist of the sigma-1 receptor, making it a valuable tool for studying the role of this receptor in these processes.
Propiedades
IUPAC Name |
1-[2-[4-(2-ethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-2-18-8-6-7-11-20(18)25-16-14-24(15-17-25)13-12-22-21(26)23-19-9-4-3-5-10-19/h3-11H,2,12-17H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMSYULIZVMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5133481.png)
![1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)


![methyl 4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B5133521.png)




![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5133554.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)
